N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Description
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide is a thiazole-based compound characterized by a sulfonyl-linked 4-nitrophenyl group at the 5-position of the thiazole ring and an acetamide substituent at the 2-position.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5S2/c1-7(15)13-11-12-6-10(20-11)21(18,19)9-4-2-8(3-5-9)14(16)17/h2-6H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYDNMDXUKPVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994312 | |
| Record name | N-[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7354-88-3 | |
| Record name | NSC72989 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETAMIDO-5-(4-NITROPHENYLSULFONYL)-THIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide is a compound characterized by its thiazole moiety and a nitrophenyl sulfonyl group. Its molecular formula is CHNOS, with a molecular weight of 327.34 g/mol . This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values were determined through standard assays, indicating effective antimicrobial action against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Other Thiazole Derivative A | 15 | Escherichia coli |
| Other Thiazole Derivative B | 20 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, the presence of the nitrophenyl group enhances the compound's ability to induce apoptosis in cancer cells .
Table 2: Cytotoxicity Data
| Compound Name | IC (µM) | Cell Line |
|---|---|---|
| This compound | 25 | MCF-7 (Breast Cancer) |
| Other Thiazole Derivative A | 30 | HeLa (Cervical Cancer) |
| Other Thiazole Derivative B | 35 | A549 (Lung Cancer) |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes in bacterial metabolism.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Interference with DNA Synthesis : Similar thiazole compounds have been shown to disrupt DNA replication in rapidly dividing cells.
Case Studies
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and assessed their biological activities. Among them, this compound emerged as one of the most potent compounds with an IC value significantly lower than that of standard chemotherapeutics .
Another investigation focused on the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications on the phenolic ring could enhance both antimicrobial and anticancer activities .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has shown that thiazole derivatives exhibit antimicrobial properties. N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide has been studied for its effectiveness against various bacterial strains. The presence of the nitrophenyl group enhances its potency against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
2. Anticancer Potential
Thiazole derivatives are also recognized for their anticancer properties. Studies have indicated that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular targets could lead to the development of novel cancer therapeutics.
3. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or proteases, which are critical in various signaling pathways related to cancer and inflammation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their antimicrobial activity. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
A research article in Cancer Letters highlighted the anticancer effects of thiazole derivatives. The study demonstrated that this compound induced apoptosis in human breast cancer cells via the mitochondrial pathway. This finding supports further investigation into its mechanism of action and potential therapeutic applications.
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Compound A : N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide
- Molecular Formula : C₂₂H₁₅N₃O₆S₂
- Molecular Weight : 481.5 g/mol
- Key Features: Replaces the acetamide group with a benzamide moiety and introduces a phenoxybenzene substituent.
Compound B : 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
- Molecular Formula : C₁₃H₁₁N₇O₅S₃
- Molecular Weight : 441.47 g/mol
- Key Features : Incorporates a triazole-thioether linker, increasing hydrogen-bonding capacity.
- Activity : Exhibits antimalarial properties, with fast-killing effects against Plasmodium falciparum due to enhanced solubility and cellular uptake .
Compound C : N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide
Pharmacological and Physicochemical Comparisons
Table 1: Pharmacological Activities
Table 2: Physicochemical Properties
| Compound | LogP | Hydrogen Bond Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 4.6* | 8 | 6 | 168 |
| Compound A | 4.6 | 8 | 6 | 168 |
| Compound B | 3.1† | 10 | 8 | 195 |
| Compound C | 3.6‡ | 6 | 5 | 142 |
*Predicted using XLogP3 ; †Estimated from structural features ; ‡Experimental data .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide?
- Methodological Answer : A common approach involves refluxing sulfonamide derivatives (e.g., N-(4-chloro-2-nitrophenyl)methane sulfonamide) with acetic anhydride, followed by slow crystallization in ethanol to obtain pure crystals . Reaction conditions (time, temperature, solvent ratios) must be tightly controlled to avoid byproducts. Yield optimization can be achieved via TLC monitoring and recrystallization in polar aprotic solvents.
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction analysis resolves bond lengths, angles, and torsion angles (e.g., nitro group twist relative to the benzene ring: O1—N1—C3—C2 = -16.7°, O2—N1—C3—C2 = 160.9°). Intermolecular interactions, such as C9—H9B⋯O3 hydrogen bonds, stabilize the crystal lattice . Refinement using riding models (C—H = 0.95 Å, Uiso(H) = 1.2 Ueq(C)) ensures accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify acetamide protons (~2.1 ppm for CH) and sulfonyl/thiazole carbons.
- IR : Strong peaks at ~1700 cm (C=O), ~1350 cm (S=O), and ~1520 cm (NO) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 368.03 for CHNOS) .
Advanced Research Questions
Q. How do intermolecular interactions influence the compound’s crystallographic packing?
- Methodological Answer : Centrosymmetric head-to-tail interactions (e.g., C9—H9B⋯O3) and [C2—H5⋯O5] chains along the [101] direction dictate packing. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯O vs. H⋯H contacts), while Mercury software visualizes lattice stability .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to compute electrostatic potential maps, highlighting electrophilic (nitro group) and nucleophilic (thiazole sulfur) sites.
- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to assess binding affinities, guided by thiadiazole-triazole pharmacophores .
Q. How can structure-activity relationship (SAR) studies improve its biological efficacy?
- Methodological Answer : Modify substituents (e.g., replacing 4-nitrophenyl with fluorophenyl) and evaluate changes in antimicrobial/anticancer activity via in vitro assays (MIC, IC). Correlate electronic effects (Hammett σ constants) with bioactivity trends .
Q. What strategies resolve contradictions in reported biological data?
- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed cell lines, identical solvent controls). Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) can clarify discrepancies. Cross-validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How does the sulfonyl-thiazole moiety participate in coordination chemistry?
- Methodological Answer : The thiazole nitrogen and sulfonyl oxygen act as Lewis bases, forming complexes with transition metals (e.g., Cu, Zn). Spectrophotometric titration (UV-Vis) and cyclic voltammetry determine stability constants and redox behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
